2-(2-Chloro-4-fluorophenyl)oxirane
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Overview
Description
2-(2-Chloro-4-fluorophenyl)oxirane is an organic compound with the molecular formula C8H6ClFO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)oxirane typically involves the reaction of 2-chloro-4-fluorophenyl with an epoxidizing agent. One common method is the reaction of 2-chloro-4-fluorophenyl with a peracid, such as m-chloroperbenzoic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale epoxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Products: Various substituted compounds formed through nucleophilic substitution.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the strained three-membered epoxide ring, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Fluorophenyl)oxirane
- 2-(4-Bromophenyl)oxirane
Uniqueness
2-(2-Chloro-4-fluorophenyl)oxirane is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with nucleophiles, making it valuable in various applications .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNNXISDFYSCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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